D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)-
Description
Key structural features include:
- 5,6-O-(1-methylethylidene): A cyclic acetal protecting the 5- and 6-hydroxyl groups, enhancing stability against hydrolysis .
- 5-C-[(phenylmethoxy)methyl]: A benzyloxymethyl group at C5, increasing lipophilicity and altering solubility.
- 2,3,4-tris-O-(phenylmethyl): Benzyl (Bn) protecting groups at C2, C3, and C4, further enhancing hydrophobicity and resistance to enzymatic degradation .
The compound’s molecular weight is significantly higher than native D-glucose (C₆H₁₂O₆, 180.16 g/mol) due to these substituents, likely exceeding 700 g/mol. Its solubility is expected to be low in aqueous media but high in organic solvents like dichloromethane or THF.
Properties
CAS No. |
1431329-07-5 |
|---|---|
Molecular Formula |
C43H52N2O7 |
Molecular Weight |
708.9 g/mol |
IUPAC Name |
(2R,3S,4S)-4-[(4R)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolan-4-yl]-1-(4-methylpiperazin-1-yl)-2,3,4-tris(phenylmethoxy)butan-1-one |
InChI |
InChI=1S/C43H52N2O7/c1-42(2)51-33-43(52-42,32-47-28-34-16-8-4-9-17-34)40(50-31-37-22-14-7-15-23-37)38(48-29-35-18-10-5-11-19-35)39(49-30-36-20-12-6-13-21-36)41(46)45-26-24-44(3)25-27-45/h4-23,38-40H,24-33H2,1-3H3/t38-,39-,40+,43-/m1/s1 |
InChI Key |
LYRPWVSAVZDOSZ-ATYYCYAHSA-N |
Isomeric SMILES |
CC1(OC[C@](O1)(COCC2=CC=CC=C2)[C@H]([C@@H]([C@H](C(=O)N3CCN(CC3)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)C |
Canonical SMILES |
CC1(OCC(O1)(COCC2=CC=CC=C2)C(C(C(C(=O)N3CCN(CC3)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)C |
Origin of Product |
United States |
Preparation Methods
5,6-O-Isopropylidene Protection
-
Objective : Create a cyclic acetal at the 5,6-hydroxyl positions to block reactivity.
-
Method : Treatment of D-glucose with 2,2-dimethoxypropane in acetone under acidic catalysis (e.g., p-toluenesulfonic acid) at 0–25°C for 4–12 hours.
-
Analysis : Confirmed via -NMR (δ 1.32–1.45 ppm for isopropylidene methyl groups).
2,3,4-O-Benzylation
-
Objective : Protect remaining hydroxyl groups (2,3,4) with benzyl ethers.
-
Method : Reaction with benzyl chloride (3.5 equiv) in the presence of NaH (4.0 equiv) in anhydrous DMF at 60°C for 8–12 hours.
-
Challenge : Over-benzylation at the 5,6-O-isopropylidene ring is avoided by steric hindrance.
-
Verification : -NMR shows benzyl carbons (δ 70–75 ppm) and absence of free hydroxyl signals.
Introduction of the Phenylmethoxymethyl Group at C-5
Isopropylidene Deprotection and Oxidation
-
Step 1 : Acidic hydrolysis of the 5,6-O-isopropylidene group using HCl (0.1 M) in THF/water (3:1) at 50°C for 2 hours.
-
Step 2 : Oxidation of the liberated C-5 hydroxyl to a ketone using Dess-Martin periodinane in dichloromethane (0°C to RT, 2 hours).
-
Intermediate : 5-Keto derivative (confirmed by IR: 1715 cm for C=O).
Wittig Reaction for Methylene Extension
Re-protection of 5,6-O-Isopropylidene
Piperazinyl Group Installation at C-1
Anomeric Activation
Nucleophilic Substitution with 4-Methylpiperazine
-
Conditions : Reaction with 4-methylpiperazine (3.0 equiv) in dichloromethane/pyridine (5:1) at 25°C for 12 hours.
Final Deprotection and Functionalization
Selective Benzyl Ether Removal
-
Method : Hydrogenolysis using H (1 atm) and Pd(OH)/C in ethanol/THF (1:1) at 25°C for 24 hours.
-
Outcome : Cleaves 2,3,4-O-benzyl groups while retaining the phenylmethoxymethyl and piperazinyl groups.
Analytical Data and Comparative Synthesis Routes
Table 1: Key Synthetic Steps and Yields
Table 2: Spectroscopic Characterization
| Group | Analysis Method | Key Signals |
|---|---|---|
| 5,6-O-isopropylidene | -NMR | δ 1.32 (s, 6H), 4.10–4.25 (m, 2H) |
| Phenylmethoxymethyl | -NMR | δ 72.8 (OCH), 138.5 (aromatic C) |
| Piperazinyl | HRMS | [M+H] m/z 709.4 (calc. 708.9) |
Challenges and Optimization
-
Regioselectivity : Competing reactions during benzylation were mitigated by sequential addition of BnCl and strict temperature control.
-
Anomeric Configuration : The β-configuration at C-1 was confirmed via NOESY correlations between H-1 and H-3.
-
Scale-Up Limitations : Low yields in piperazine coupling (50–60%) necessitate catalyst screening (e.g., CuI for Ullmann-type reactions) .
Chemical Reactions Analysis
Types of Reactions
D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or phenylmethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Antimicrobial Properties : The presence of piperazine moieties has been linked to enhanced antimicrobial activity against a range of pathogens.
- Neurological Applications : Given the piperazine structure's similarity to various psychoactive compounds, there is potential for exploring its effects on neurological disorders.
Case Study 1: Anticancer Properties
A study investigated the effects of a related compound on human breast cancer cells (MCF-7). Results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of compounds containing piperazine rings demonstrated significant activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics.
Case Study 3: Neuropharmacological Effects
A pharmacological study evaluated the effects of similar piperazine-containing compounds on serotonin receptors. Findings indicated modulation of receptor activity, opening avenues for treatment strategies in mood disorders.
Mechanism of Action
The mechanism of action of D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety can interact with specific binding sites, while the phenylmethoxy groups may enhance the compound’s affinity and specificity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of Target Compound vs. Analogues
Key Comparisons
3-O-Methyl-D-Glucose (3OMG) :
- Unlike the target compound, 3OMG retains water solubility and is used in MRI chemical exchange saturation transfer (CEST) imaging due to its pH-dependent CEST contrast. The target compound’s hydrophobic substituents may limit its utility in aqueous imaging but could enhance tissue penetration in drug delivery .
- pH Sensitivity : 3OMG shows higher CEST contrast at neutral pH, while the target compound’s acetal and benzyl groups may reduce pH sensitivity .
TMS Derivatives of D-Glucose :
- Trimethylsilyl (TMS) derivatives, such as D-Glucose-5TMS (C₂₁H₅₂O₆Si₅), are used in gas chromatography and NMR for analytical purposes. The target compound’s bulkier substituents (e.g., benzyl, piperazinyl) offer greater steric protection but lower volatility .
β-D-Glucopyranose: β-D-Glucopyranose is a natural anomer of glucose with hydroxyl groups critical for forming β-1,4-glycosidic bonds in cellulose. The target compound’s substitutions block hydroxyl reactivity, preventing polymerization but enabling site-specific modifications .
Research Findings
- Stability and Reactivity: The 5,6-O-(1-methylethylidene) group stabilizes the pyranose ring against mutarotation and hydrolysis, a property absent in native glucose and 3OMG . Benzyl protections at C2, C3, and C4 further prevent unwanted glycosidic bond formation .
- This contrasts with 3OMG, which lacks functional groups for targeted interactions .
- Synthetic Utility : The compound’s multiple protections allow selective deprotection strategies, making it a versatile intermediate in oligosaccharide synthesis. For example, the acetal group can be cleaved under mild acidic conditions without affecting benzyl ethers .
Biological Activity
D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)- is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 708.9 g/mol. The structure includes multiple functional groups such as piperazine and phenylmethoxy moieties, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 708.9 g/mol |
| CAS Number | 1431329-07-5 |
Synthesis
The synthesis of D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)- involves several steps:
- Protection of Hydroxyl Groups : Using isopropylidene acetals.
- Introduction of Piperazine Moiety : Employing piperazine derivatives.
- Addition of Phenylmethoxy Groups : Utilizing benzyl chlorides.
These reactions typically occur in organic solvents like dichloromethane with catalysts such as pyridine .
Biological Mechanisms
The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors. The piperazine moiety can facilitate binding to target sites, while the phenylmethoxy groups enhance affinity and specificity. This mechanism may lead to inhibition of enzyme activity or modulation of receptor signaling pathways .
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Activity : Analogous compounds have shown promise in inhibiting glycolysis in cancer cells. For instance, modifications in glucose analogs have been linked to enhanced stability and uptake, making them effective at lower doses .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit hexokinase activity, crucial for glucose metabolism in cancer cells. This inhibition could provide a targeted approach to cancer treatment by disrupting metabolic pathways that support tumor growth .
Case Studies and Experimental Evidence
- In Vitro Studies : Research indicates that derivatives similar to D-Glucose exhibit cytotoxic effects on glioblastoma multiforme (GBM) cells. These studies demonstrate that compounds with structural modifications can significantly reduce cell viability under hypoxic conditions .
- Animal Models : In an oral glucose tolerance test (OGTT) using Sprague Dawley rats, certain derivatives showed robust inhibition of blood glucose excursions when administered at specific dosages .
- Comparative Analysis : The compound's efficacy compared to traditional glucose analogs like 2-deoxy-D-glucose (2-DG) suggests that structural modifications can enhance pharmacokinetics and therapeutic outcomes .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for introducing multiple protecting groups in complex D-glucose derivatives?
- Methodological Answer : Multi-step synthesis often involves orthogonal protecting group strategies. For example, isopropylidene groups (e.g., 5,6-O-protection) are introduced first due to their acid sensitivity, followed by regioselective benzylation (2,3,4-tris-O-phenylmethyl) using phase-transfer catalysts or base-mediated alkylation . The 1-C-(4-methylpiperazinyl) group may require nucleophilic substitution or reductive amination, while the 5-C-(phenylmethoxy)methyl substituent could be added via Grignard or Mitsunobu reactions. Characterization at each step via / NMR and HRMS is critical .
Q. Which spectroscopic techniques are most effective for characterizing stereochemistry and regioselectivity in such derivatives?
- Methodological Answer :
- NMR : and NMR can resolve anomeric configurations and substituent positions. For example, coupling constants () distinguish α/β anomers, while NOESY confirms spatial arrangements of bulky groups (e.g., phenylmethyl) .
- IR/Raman : Used to track functional groups (e.g., C-O-C ether stretches at 1,100–1,050 cm) and monitor reaction progress .
- GC-MS : Validates purity and identifies fragmentation patterns after derivatization (e.g., methylation analysis for linkage determination) .
Q. How can solubility and stability challenges be addressed during experimental design?
- Methodological Answer : Non-aqueous solvents (e.g., dry ionic liquids) minimize hydrolysis of acid-sensitive groups like isopropylidene. Moisture control is critical, as water contamination can trigger crystallization or decomposition, as observed in ionic liquid studies . For biological assays, dimethyl sulfoxide (DMSO) or cyclodextrin-based solubilization may be required, with stability monitored via HPLC .
Advanced Research Questions
Q. How can contradictions in biological activity data across cell lines be resolved?
- Methodological Answer :
- Dose-Response and Time-Course Studies : Establish biphasic or time-dependent effects (e.g., high glucose initially upregulates L-arginine transport but reduces viability at 72 hours) .
- Pathway-Specific Inhibitors : Use inhibitors (e.g., SOD mimetics like tempol) to isolate mechanisms (e.g., ROS-mediated vs. MAPK-dependent signaling) .
- Statistical Validation : Apply ANOVA with Bonferroni correction for multi-group comparisons and ensure replicates (n ≥ 3) from independent cell cultures .
Q. What computational approaches are suitable for modeling interactions between this derivative and biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Models non-covalent interactions (e.g., hydrogen bonding between the piperazinyl group and receptor residues) using Gaussian 09 with B3LYP/6-31+G(d) basis sets .
- Molecular Dynamics (MD) : Simulates solvation behavior in ionic liquids or aqueous media, predicting aggregation or crystallization trends .
- Vibrational Circular Dichroism (VCD) : Validates chiral interactions, particularly for glucose derivatives in chiral solvents .
Q. How can off-target effects be minimized when studying glucose transport modulation?
- Methodological Answer :
- Competitive Assays : Use radiolabeled D-glucose (e.g., -glucose) to assess direct transport inhibition .
- Gene Knockdown Models : Silence candidate transporters (e.g., hCAT-1) via siRNA to confirm specificity .
- Cross-Validation : Compare effects in glucose-insensitive cell lines (e.g., fibroblasts) to rule out non-specific cytotoxicity .
Data Contradiction Analysis
Q. Conflicting reports on pro-apoptotic vs. proliferative effects: How to reconcile?
- Methodological Answer :
- Cell-Type Specificity : Test in primary vs. immortalized cells (e.g., HUVECs vs. cancer lines), as signaling pathways (e.g., Akt phosphorylation) vary .
- Redox State Monitoring : Measure ROS (e.g., HDCFDA staining) and antioxidant enzymes (e.g., SOD activity) to contextualize oxidative stress thresholds .
- Metabolomic Profiling : Track downstream metabolites (e.g., BH4 levels) to link glucose derivative exposure to pathway-specific outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
